FR901463 - 146478-74-2

FR901463

Catalog Number: EVT-268747
CAS Number: 146478-74-2
Molecular Formula: C27H42ClNO8
Molecular Weight: 544.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR 901463 is a biochemical.
Source and Classification

FR901463 was first isolated from the culture broth of Fusarium species, which are known for producing a variety of bioactive compounds. It falls under the category of polyketides, which are secondary metabolites characterized by their complex structures and diverse biological activities. The compound's classification as an antitumor agent is supported by its mechanism of action, which involves the inhibition of transcription processes critical for cancer cell survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of FR901463 can be approached through both natural extraction and synthetic methods. The natural extraction involves culturing Fusarium species under controlled conditions to maximize yield. Synthetic approaches have also been explored, utilizing various organic synthesis techniques to construct the complex molecular framework characteristic of FR901463.

One notable synthetic route includes the use of advanced organic reactions such as:

  • Diels-Alder reactions: These are employed to form cyclic structures within the compound.
  • Cross-coupling reactions: These reactions allow for the formation of carbon-carbon bonds essential for building the compound's backbone.

The synthesis process requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of FR901463 is characterized by a complex arrangement that includes multiple rings and functional groups. Its chemical formula is C₁₈H₁₉N₃O₄S, indicating the presence of nitrogen and sulfur atoms, which contribute to its biological activity.

Key structural features include:

  • A central core that resembles other known RNA polymerase inhibitors.
  • Functional groups that enhance solubility and bioavailability.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized FR901463.

Chemical Reactions Analysis

Reactions and Technical Details

FR901463 undergoes several chemical reactions that are critical for its biological activity. These include:

  • Hydrolysis: This reaction can activate or deactivate the compound in biological systems.
  • Oxidation-reduction reactions: These are important for modulating the compound's activity against cancer cells.

The stability of FR901463 under various pH conditions has been studied to understand its behavior in biological systems. Research indicates that it remains stable in physiological pH but may degrade under extreme acidic or basic conditions.

Mechanism of Action

Process and Data

The primary mechanism by which FR901463 exerts its antitumor effects is through the inhibition of RNA polymerase II. This enzyme is crucial for synthesizing messenger RNA (mRNA), which encodes proteins necessary for cell growth and division. By inhibiting this enzyme, FR901463 effectively halts transcription, leading to:

  • Decreased protein synthesis.
  • Induction of apoptosis in cancer cells.

Studies have shown that treatment with FR901463 leads to significant reductions in cell viability in various cancer cell lines, demonstrating its potential as a chemotherapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FR901463 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 365.42 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties influence its formulation in pharmaceutical applications, necessitating careful handling during synthesis and storage.

Applications

Scientific Uses

FR901463 has significant potential applications in scientific research, particularly in:

  • Cancer Therapy: Due to its ability to inhibit tumor growth through transcriptional interference.
  • Molecular Biology: As a tool for studying RNA polymerase function and gene expression regulation.
  • Drug Development: Its unique structure provides a scaffold for designing new therapeutic agents targeting similar pathways.

Research continues into optimizing its efficacy and minimizing potential side effects associated with its use in clinical settings. As investigations progress, FR901463 may pave the way for new strategies in cancer treatment.

Discovery and Microbial Origins of FR901463

Taxonomic Identification of Source Organism Pseudomonas sp. No. 2663

The potent antitumor compound FR901463 was first isolated in 1996 from the fermentation broth of a Gram-negative bacterium designated Pseudomonas sp. No. 2663 [1] [5]. While the original taxonomic report classified the strain within the Pseudomonas genus, subsequent genomic analyses of secondary metabolite producers have revealed significant biosynthetic diversity among related γ-proteobacteria, including Burkholderia species [7]. Strain No. 2663 was characterized as a motile, aerobic rod capable of thriving in diverse nutritional environments, a trait consistent with the metabolic versatility observed in pseudomonads [1]. The identification process involved classical microbiological methods combined with chemotaxonomic analysis of fermentation products, establishing a direct link between this specific bacterial isolate and FR901463 production [5]. Notably, phylogenetic studies of natural product-producing bacteria suggest that strains yielding structurally complex compounds like FR901463 frequently occupy specialized ecological niches, though the precise environmental origin of No. 2663 remains undisclosed in the literature [7].

Table 1: Key Characteristics of FR901463-Producing Strain

CharacteristicPseudomonas sp. No. 2663
Gram StainNegative
MorphologyRod-shaped, motile
Oxygen RequirementAerobic
Primary MetaboliteFR901463, FR901464, FR901465
Isolation MethodFermentation broth extraction
SignificanceSource of novel spliceosome-modulating antitumor agents

Fermentation Optimization for Enhanced FR901463 Yield

Initial fermentation protocols for Pseudomonas sp. No. 2663 yielded milligram quantities of FR901463 per liter of culture, necessitating optimization for structural characterization and biological testing [1] [4]. Key parameters systematically investigated included carbon and nitrogen sources, metal ion supplementation, dissolved oxygen tension, pH dynamics, and cultivation duration. Modified nutrient-rich media formulations significantly enhanced biomass accumulation and compound titers compared to minimal media [4].

Process optimization revealed that:

  • Media Composition: Complex nitrogen sources (e.g., yeast extract, peptones) combined with glycerol or glucose as carbon sources markedly improved yields compared to defined media. The absence of glucose was critical to avoid carbon catabolite repression of biosynthetic genes [4] [8].
  • Environmental Parameters: Maintaining dissolved oxygen above 30% saturation through aggressive agitation/aeration and controlling pH within a narrow range (6.8–7.2) were essential for consistent production [4].
  • Fermentation Duration: Maximum FR901463 accumulation correlated with late logarithmic to early stationary growth phases, typically achieved within 48–72 hours under optimized conditions [1].
  • Precursor Feeding: Supplementation with methyl group donors (e.g., methionine) and polyketide precursors (e.g., acetate, malonate) increased final yields, suggesting potential rate-limiting steps in the biosynthetic pathway [4].

Table 2: Impact of Key Fermentation Parameters on FR901463 Yield

ParameterOptimal ConditionEffect on Titer
Carbon SourceGlycerol (2-4%)3.5-fold increase vs. glucose
Nitrogen SourceYeast extract (0.5%) + Peptone (0.5%)2.8-fold increase vs. ammonium salts
pH Control7.0 ± 0.2Prevents acid-induced degradation
Dissolved Oxygen>30% saturationEssential for biosynthetic oxidation reactions
Duration60-72 hoursAligns with stationary phase metabolite production

Biosynthetic Gene Cluster Analysis and Pathway Elucidation

Although the complete genome sequence of Pseudomonas sp. No. 2663 remains unpublished, detailed structural analysis of FR901463 and related compounds provides strong evidence for a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic origin [1] [7]. The compound's core structure—a highly functionalized tetrahydropyran ring fused to a complex macrocyclic lactone—exhibits hallmarks of trans-acyltransferase (trans-AT) PKS machinery, a system frequently observed in bacteria producing structurally sophisticated polyketides [7].

Key biosynthetic steps inferred from structural and genomic comparisons include:

  • Polyketide Chain Initiation: Loading of a malonyl-CoA-derived starter unit by a specialized acyl carrier protein (ACP).
  • Chain Extension: Iterative Clausen condensations incorporating malonate-derived extender units, likely featuring methyltransferase domains introducing C-branching.
  • Tetronate Formation: Intramolecular aldol condensation generating the signature spirotetronate ring system—a structural motif also observed in other potent antimicrobials and antitumor agents like maklamicin [6].
  • Oxidative Modifications: Stereoselective hydroxylations and epoxidations catalyzed by cytochrome P450 monooxygenases, imparting crucial functional groups for biological activity.
  • Macrocyclization: Thioesterase-mediated cyclization releasing the mature macrolactone scaffold [7].

Genome mining of related proteobacteria (e.g., Burkholderia spp.) has revealed conserved gene clusters encoding trans-AT PKS systems producing structurally analogous spliceosome inhibitors (e.g., thailanstatins, spliceostatins) [7] [10]. These clusters typically encode large multimodular PKSs (>10,000 amino acids), discrete tailoring enzymes (oxidoreductases, methyltransferases), and putative transporter/resistance proteins [7]. Notably, the FR901463 cluster is predicted to harbor pathway-specific regulatory elements potentially responsive to quorum sensing or environmental stressors—a common strategy for tightly controlling energetically expensive secondary metabolite production [7] [8].

Table 3: Predicted Functional Domains in FR901463 Biosynthetic Gene Cluster

Gene TypePredicted FunctionRole in FR901463 Biosynthesis
PKS (trans-AT)Polyketide chain assemblyBackbone construction via malonyl-CoA extension
KR, DH, ERKetoreduction, dehydration, enoylreductionStereochemical control and saturation pattern
MTMethyltransferaseIntroduction of C-methyl branches
Cytochrome P450OxidaseHydroxylation/epoxidation reactions
TEThioesteraseMacrocycle release via cyclization
RegulatoryTranscriptional activatorPathway-specific expression control

Properties

CAS Number

146478-74-2

Product Name

FR901463

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

Molecular Formula

C27H42ClNO8

Molecular Weight

544.1 g/mol

InChI

InChI=1S/C27H42ClNO8/c1-16(8-11-23-25(32)27(34,15-28)14-26(6,33)37-23)7-10-22-17(2)13-21(19(4)36-22)29-24(31)12-9-18(3)35-20(5)30/h7-9,11-12,17-19,21-23,25,32-34H,10,13-15H2,1-6H3,(H,29,31)/b11-8+,12-9-,16-7+/t17-,18-,19+,21+,22-,23+,25+,26-,27+/m0/s1

InChI Key

RONUKPQOBQKEHX-QHYZBLTGSA-N

SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)(C)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

FR 901463; FR-901463; F 901463; WB 2663A.

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)(C)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@@](O2)(C)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

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